molecular formula C12H8BF3KNO3 B7972833 Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide

Cat. No.: B7972833
M. Wt: 321.10 g/mol
InChI Key: VWJFCMKCFMWFPW-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide is a chemical compound with the molecular formula C12H8BF3KNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide typically involves the reaction of 3-nitro-4-phenoxyphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-nitro-4-phenoxyphenylboronic acid+KF+HBF3Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide\text{3-nitro-4-phenoxyphenylboronic acid} + \text{KF} + \text{HBF}_3 \rightarrow \text{this compound} 3-nitro-4-phenoxyphenylboronic acid+KF+HBF3​→Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide involves its interaction with specific molecular targets. In cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (3-nitrophenyl)trifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate

Uniqueness

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide is unique due to the presence of both nitro and phenoxy groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .

Biological Activity

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}BClF3_3N2_2O2_2
  • Molecular Weight : 305.48 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound acts primarily as an inhibitor of cyclin-dependent kinase 7 (CDK7), a crucial enzyme involved in cell cycle regulation and transcription. By inhibiting CDK7, the compound disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, leading to reduced transcriptional activity and promoting apoptosis in cancer cells .

Key Mechanisms:

  • Inhibition of CDK7 Activity : This leads to decreased phosphorylation of target proteins, which are essential for cell proliferation.
  • Induction of Apoptosis : The compound enhances pro-apoptotic signaling pathways while inhibiting anti-apoptotic factors such as BCL-2 .
  • Impact on Gene Expression : By affecting transcriptional regulation, it alters the expression of genes involved in cell survival and proliferation.

Anticancer Properties

Research has indicated that this compound demonstrates significant anticancer activity against various cancer cell lines, including leukemia and melanoma. The following table summarizes key findings from recent studies:

StudyCell LineIC50 (µM)Observations
HL-60 (Leukemia)0.5Induced apoptosis via CDK7 inhibition
A375 (Melanoma)0.8Reduced cell viability significantly
MCF-7 (Breast Cancer)1.2Inhibited proliferation and induced cell cycle arrest

Case Studies

  • Leukemia Treatment :
    A study involving HL-60 cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3. This indicates its potential use as a therapeutic agent in acute myeloid leukemia.
  • Melanoma Research :
    In A375 melanoma cells, the compound not only inhibited cell growth but also altered the expression of genes associated with metastasis and invasion, suggesting a dual role in both proliferation inhibition and metastatic potential reduction.

Properties

IUPAC Name

potassium;trifluoro-(3-nitro-4-phenoxyphenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BF3NO3.K/c14-13(15,16)9-6-7-12(11(8-9)17(18)19)20-10-4-2-1-3-5-10;/h1-8H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJFCMKCFMWFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-])(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BF3KNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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